Tpgs-750-M

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1309573-60-1 |

|---|---|

Molecular Formula |

C36H60O6 |

Molecular Weight |

588.9 g/mol |

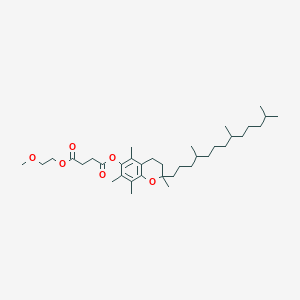

IUPAC Name |

1-O-(2-methoxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate |

InChI |

InChI=1S/C36H60O6/c1-25(2)13-10-14-26(3)15-11-16-27(4)17-12-21-36(8)22-20-31-30(7)34(28(5)29(6)35(31)42-36)41-33(38)19-18-32(37)40-24-23-39-9/h25-27H,10-24H2,1-9H3 |

InChI Key |

ZMZHTFWPAUPDMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOC)C |

Related CAS |

1309573-60-1 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties and Structure of TPGS-750-M Micelles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and structural characteristics of TPGS-750-M micelles. The information presented herein is essential for the effective application of this versatile non-ionic surfactant in drug delivery, materials science, and catalysis. All quantitative data is summarized in structured tables, and detailed experimental protocols for key characterization techniques are provided.

Introduction to this compound

This compound is a second-generation, designer non-ionic surfactant developed for its superior performance in forming nanomicelles in aqueous solutions. It is an amphiphilic molecule composed of a lipophilic α-tocopherol (Vitamin E) headgroup and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) tail with an average molecular weight of 750 g/mol , connected by a succinic acid linker.[1][2] This structure allows this compound to self-assemble into well-defined micelles in aqueous environments, creating hydrophobic cores that can encapsulate poorly water-soluble molecules. These micelles are of significant interest for their ability to enhance the solubility and bioavailability of various compounds, and to serve as nanoreactors for chemical transformations.[3][4]

Core Physical and Structural Properties

The physicochemical characteristics of this compound micelles are critical to their function. These properties determine their stability, drug-loading capacity, and interaction with biological systems.

Quantitative Physical Properties

| Property | Value | Method of Determination | Reference |

| Critical Micelle Concentration (CMC) | ~0.02 wt% (for TPGS-1000) | Fluorescence Spectroscopy | [5] |

| Average Micelle Size (Diameter) | 53 - 65 nm | Dynamic Light Scattering (DLS) | [2][6] |

| Polydispersity Index (PDI) | Typically low (<0.3 for TPGS-based systems) | Dynamic Light Scattering (DLS) | [7][8] |

| Zeta Potential | Near-neutral (expected for a non-ionic surfactant) | Electrophoretic Light Scattering | [9][10] |

Micellar Structure and Morphology

Cryo-Transmission Electron Microscopy (Cryo-TEM) has been instrumental in elucidating the unique structure of this compound micelles. Unlike simple spherical micelles formed by many common surfactants, this compound self-assembles into a more complex hierarchical structure.

Upon dispersion in water, this compound forms larger nanoparticles, with an average diameter in the range of 50-65 nm.[2] These larger structures are not single, giant micelles but are rather aggregates of smaller, individual micelles.[11] Cryo-TEM images have revealed the presence of both spherical and rod-like or worm-like nanoparticles within these aqueous solutions.[2][6] This complex morphology is believed to be a key factor in the exceptional performance of this compound in various applications, providing a larger hydrophobic volume for encapsulation and a unique microenvironment for chemical reactions.[1]

Experimental Protocols for Characterization

Accurate characterization of this compound micelles is crucial for their effective use. The following sections detail the methodologies for determining their key physical properties.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

The CMC is the concentration of a surfactant above which micelles form. Fluorescence spectroscopy using a hydrophobic probe, such as pyrene (B120774), is a highly sensitive method for determining the CMC of non-ionic surfactants.[5][12][13][14][15][16]

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC (e.g., 10 mg/mL).

-

Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or methanol (B129727) (e.g., 1x10⁻³ M).

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of this compound with varying concentrations by serial dilution of the stock solution. The concentration range should span from well below to well above the expected CMC.

-

To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. The volume of the organic solvent should be kept minimal (e.g., <1% of the total volume) to avoid affecting the micellization process.

-

Allow the solutions to equilibrate for a sufficient time (e.g., 24 hours) in the dark to ensure complete partitioning of the pyrene.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 335 nm.

-

Record the emission spectra for each sample from 350 nm to 500 nm.

-

From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks of pyrene, which are typically located around 373 nm and 384 nm, respectively.

-

-

Data Analysis:

-

Calculate the intensity ratio I₁/I₃ for each this compound concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which pyrene begins to partition into the hydrophobic micellar cores.[3][5]

-

Determination of Micelle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[7][8][17][18][19][20]

Methodology:

-

Sample Preparation:

-

Prepare an aqueous solution of this compound at a concentration above its CMC (e.g., 1 mg/mL).

-

Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

-

-

Instrument Setup:

-

Use a DLS instrument equipped with a laser light source (e.g., He-Ne laser at 633 nm).

-

Set the scattering angle (e.g., 90° or 173° for backscatter detection).

-

Equilibrate the sample to a constant temperature (e.g., 25 °C) within the instrument.

-

-

Measurement:

-

Perform multiple measurements (e.g., 3-5 runs of 10-15 seconds each) to ensure reproducibility.

-

The instrument's software will record the correlation function of the scattered light intensity fluctuations.

-

-

Data Analysis:

-

The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (size) of the micelles from the measured diffusion coefficient.

-

The polydispersity index (PDI) is also calculated from the correlation function, providing a measure of the width of the size distribution. A PDI value below 0.3 is generally considered indicative of a monodisperse or narrowly distributed sample.[7][17]

-

Visualization of Micelle Morphology by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is a powerful imaging technique that allows for the visualization of nanoparticles in their native, hydrated state, thus avoiding artifacts associated with conventional TEM sample preparation.[5][9][21][22][23][24][25]

Methodology:

-

Grid Preparation:

-

Use a TEM grid coated with a holey carbon film.

-

The grid is typically glow-discharged immediately before use to render the carbon surface hydrophilic.

-

-

Sample Application and Vitrification:

-

In a controlled environment with high humidity to prevent evaporation, apply a small droplet (3-4 µL) of the this compound micellar solution to the prepared TEM grid.

-

Blot the grid with filter paper to create a thin film of the solution spanning the holes of the carbon film.

-

Rapidly plunge-freeze the grid into a cryogen, such as liquid ethane (B1197151) cooled by liquid nitrogen. This vitrifies the water, trapping the micelles in a non-crystalline, glass-like solid.

-

-

Imaging:

-

Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen to maintain the low temperature.

-

Insert the holder into the TEM.

-

Image the sample at a low electron dose to minimize radiation damage to the hydrated specimen. Images are typically recorded using a high-sensitivity camera.

-

-

Image Analysis:

-

The resulting images provide direct visualization of the size, shape, and aggregation state of the this compound micelles.

-

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.

Conclusion

This compound is a highly effective and versatile non-ionic surfactant that forms complex, aggregated nanomicelles in aqueous solutions. Its unique structural and physical properties, including a large hydrophobic core and the formation of both spherical and rod-like nanoparticles, make it an excellent choice for a wide range of applications, particularly in drug delivery and catalysis. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible characterization of this compound micelles, enabling researchers and developers to harness their full potential. Further research to precisely determine the CMC, PDI, and Zeta Potential of pure this compound micelles will be beneficial for the continued optimization of its applications.

References

- 1. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]

- 2. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. How to Analyze Polydispersity Index in Dynamic Light Scattering [eureka.patsnap.com]

- 8. What is the Polydispersity Index (PDI) in Dynamic Light Scattering (DLS)? | Malvern Panalytical [malvernpanalytical.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure of Nanoparticles Derived from Designer Surfactant this compound in Water, As Used in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. 162ag A Novel Approach to Determine Critical Micelle Concentration of Surfactant Based on the First Derivative Treatment of Fluorescence Characteristics of Pyrene [skoge.folk.ntnu.no]

- 15. A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rivm.nl [rivm.nl]

- 20. bettersizeinstruments.com [bettersizeinstruments.com]

- 21. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]

- 24. researchgate.net [researchgate.net]

- 25. MyScope [myscope.training]

Revolutionizing Organic Synthesis: A Technical Guide to TPGS-750-M in Green Chemistry

For Immediate Release

A Deep Dive into the Applications of the Designer Surfactant TPGS-750-M for Sustainable Organic Reactions

This technical guide explores the transformative role of the second-generation designer surfactant, this compound, in advancing green chemistry for organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document details the broad utility of this compound in enabling a variety of catalytic reactions in aqueous media, often at room temperature, thereby significantly reducing the environmental footprint of chemical synthesis.

Introduction: The Dawn of Micellar Catalysis with this compound

The principles of green chemistry call for the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products. Organic solvents are a major contributor to chemical waste.[1] Micellar catalysis, utilizing surfactants to create nanoreactors in water, has emerged as a powerful strategy to replace traditional organic solvents.[2][3]

This compound, a diester of racemic α-tocopherol, MPEG-750, and succinic acid, is an environmentally benign surfactant designed for high efficiency in promoting metal-catalyzed cross-coupling reactions and other organic transformations in water.[2][4] Upon dissolution in water, this compound self-assembles into micelles with an average diameter of approximately 50 nm.[5][6] These micelles feature a lipophilic core derived from Vitamin E, which serves as a nano-reactor to solubilize organic substrates and catalysts, and a hydrophilic poly(ethylene glycol) (PEG) shell that ensures dispersibility in the aqueous phase.[7][8] This unique structure facilitates high concentrations of reactants within the micellar core, leading to enhanced reaction rates at ambient temperatures.[9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]

- 3. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.tugraz.at [repository.tugraz.at]

- 5. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of Nanoparticles Derived from Designer Surfactant this compound in Water, As Used in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]

- 9. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Composition of Tpgs-750-M

Tpgs-750-M is a second-generation, designer non-ionic amphiphile widely utilized as a surfactant to facilitate a variety of metal-catalyzed cross-coupling reactions in aqueous media.[1][2][3] Its unique structure allows for the formation of nanomicelles in water, creating a lipophilic environment conducive to organic synthesis, thereby offering a greener alternative to traditional organic solvents.[1][4] This guide provides a detailed overview of its chemical composition, a step-by-step synthesis protocol, and relevant quantitative data.

Chemical Composition and Physicochemical Properties

This compound is an environmentally benign diester composed of three main components: a lipophilic racemic α-tocopherol (a form of Vitamin E) moiety, a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (MPEG-750) chain, and a succinic acid linker that joins them.[2][5][6][7] The "750" in its name refers to the approximate molecular weight of the polyethylene glycol chain.[5] Upon dissolution in water, these amphiphilic molecules spontaneously self-assemble into micelles.[1] Dynamic light scattering (DLS) data indicate that this compound forms particles with an average size ranging from 53 to 65 nm.[5] These particles are believed to be aggregates of 30-40 individual micelles, forming a larger, compartmentalized nanoparticle structure.[8]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | DL-alpha-Tocopherol methoxypolyethylene glycol succinate (B1194679) | [2][9] |

| Molecular Formula | C₆₆H₁₂₂O₂₂ | [10] |

| (C₂H₄O)nC₃₄H₅₆O₅ | [9] | |

| Molecular Weight | ~1267.7 g/mol | [10] |

| Appearance | Waxy solid | [5] |

| Colorless to light yellow liquid (in solution) | [11] | |

| Purity | 98% | [9] |

| Solubility | Water: 40 mg/mL (Sonication recommended) | [2] |

Synthesis of this compound

The synthesis of this compound is a straightforward, two-step process that can be performed on a laboratory scale to achieve nearly quantitative yields.[5] The overall strategy involves the esterification of dl-α-tocopherol succinate with methoxy poly(ethylene glycol) 750 (MPEG-750).[5]

This protocol is adapted from the method described by Lipshutz et al. in The Journal of Organic Chemistry.[5]

Step 1: Preparation of dl-α-tocopherol succinate This initial starting material can be synthesized or procured commercially. The protocol below details the subsequent esterification to form this compound.

Step 2: Esterification to form this compound (2)

-

Reaction Setup: In a 3-necked round-bottom flask under a nitrogen atmosphere, dissolve dl-α-tocopherol succinate (79.26 g, 149.3 mmol) in toluene (B28343) (560 mL).

-

Addition of Reagents: Add MPEG-750 (104.5 g, 141.9 mmol) to the mixture, followed by p-toluenesulfonic acid monohydrate (3.01 g, 15.8 mmol).

-

Azeotropic Distillation: Fit the flask with a Dean-Stark trap (pre-filled with toluene) and a condenser. Heat the reaction mixture to reflux.

-

Reaction Monitoring: Maintain the reflux for 5 hours. The progress of the reaction can be monitored by HPLC to check for the consumption of the starting material. If the reaction is incomplete, an additional portion of MPEG-750 (e.g., 5.00 g, 6.78 mmol) can be added, and the mixture refluxed for another 5 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with dichloromethane (B109758) (CH₂Cl₂).

-

Purification: Wash the combined organic layers with saturated NaHCO₃ solution (3 x 50 mL) and then with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Isolation: Concentrate the solution in vacuo using a rotary evaporator to afford the final product, this compound, as a waxy solid.

Table 2: Reagents and Yield for this compound Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |

| dl-α-tocopherol succinate | 530.79 | 79.26 | 149.3 | Starting Material |

| MPEG-750 | ~750 | 104.5 | 141.9 | Starting Material |

| p-Toluenesulfonic acid | 190.22 | 3.01 | 15.8 | Catalyst |

| Toluene | 92.14 | 560 mL | - | Solvent |

| Product | ~1267.7 | - | - | - |

| Yield | 6.60 g (lab scale) | 98% [5] |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Catalysis

This compound has proven to be a highly effective surfactant for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][7] It has also been successfully employed in Negishi-like couplings, C-H activation, and olefin metathesis reactions, often allowing these transformations to proceed at room temperature in water with high efficiency.[1][5] The use of this compound can often be directly substituted for older amphiphiles, such as PTS, with equal or greater efficiency in terms of both reaction time and yield.[1][5]

References

- 1. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]

- 2. This compound | Amphiphile for Metal-Catalyzed Cross-Coupling | TargetMol [targetmol.com]

- 3. [PDF] this compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature. | Semantic Scholar [semanticscholar.org]

- 4. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of Nanoparticles Derived from Designer Surfactant this compound in Water, As Used in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound H2O | C66H122O22 | CID 131731676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. strem.com [strem.com]

The Advent of Micellar Catalysis: A Technical Guide to TPGs-750-M in Palladium-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

The pursuit of greener, more efficient, and economically viable chemical transformations is a cornerstone of modern synthetic chemistry. In this context, the use of water as a reaction medium presents a compelling alternative to traditional organic solvents. However, the inherent insolubility of many organic substrates in water has historically limited its widespread adoption. The development of "designer" surfactants, such as TPGs-750-M, has emerged as a transformative solution, enabling a broad spectrum of palladium-catalyzed cross-coupling reactions to be conducted in aqueous media at ambient temperatures. This technical guide provides an in-depth introduction to this compound, its application in key cross-coupling reactions, detailed experimental protocols, and a quantitative overview of its performance.

Introduction to this compound: A Second-Generation Surfactant

This compound (DL-α-Tocopherol methoxypolyethylene glycol succinate) is a non-ionic amphiphile specifically designed to facilitate organic reactions in water.[1] Its unique structure consists of three key components:

-

A lipophilic α-tocopherol (Vitamin E) tail: This bulky, hydrophobic portion forms the core of the micelle, creating a non-polar microenvironment where organic substrates and catalysts can dissolve and interact.

-

A hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (mPEG-750) head: This water-soluble chain ensures the overall solubility of the surfactant in aqueous media and stabilizes the micellar structure.

-

A succinic acid linker: This biodegradable linker connects the hydrophobic tail and the hydrophilic head.

Upon dissolution in water at a concentration above its critical micelle concentration (CMC), this compound self-assembles into nano-sized micelles. These micelles act as "nano-reactors," effectively sequestering the reactants from the bulk aqueous phase and creating a localized environment with high concentrations of the reacting species, thereby accelerating reaction rates even at room temperature.[1]

The use of this compound offers several advantages over conventional organic solvents and first-generation surfactants, including enhanced reaction rates, lower catalyst loadings, milder reaction conditions, simplified product isolation, and a significantly improved environmental footprint.[1]

Palladium-Catalyzed Cross-Coupling Reactions in this compound/Water

This compound has proven to be a versatile platform for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In a this compound/water system, this reaction proceeds efficiently at room temperature, even with sterically hindered substrates.[1]

Table 1: Suzuki-Miyaura Coupling using this compound

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N | 2 | 95 |

| 2 | 1-Bromo-4-tert-butylbenzene | 4-Methoxyphenylboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N | 24 | 91 |

| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N | 12 | 88 |

Data compiled from Lipshutz et al. (2011).[1]

Heck Coupling

The Heck reaction, for the formation of substituted alkenes, can be performed at room temperature in this compound/water, avoiding the high temperatures typically required.[1]

Table 2: Heck Coupling using this compound

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | n-Butyl acrylate | Pd[P(t-Bu)₃]₂ (2) | Et₃N | 4 | 98 |

| 2 | 1-Iodonaphthalene | Styrene | Pd[P(t-Bu)₃]₂ (2) | Et₃N | 12 | 92 |

| 3 | 4-Iodoacetophenone | n-Butyl acrylate | Pd[P(t-Bu)₃]₂ (2) | Et₃N | 6 | 96 |

Data compiled from Lipshutz et al. (2011).[1]

Sonogashira Coupling

The Sonogashira coupling of terminal alkynes with aryl halides proceeds smoothly in a this compound/water medium, often with improved yields compared to first-generation surfactants.[1][2]

Table 3: Sonogashira Coupling using this compound

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (1) | XPhos (2.5) | Et₃N | 24 | 92 |

| 2 | 1-Bromo-4-fluorobenzene | 1-Heptyne | Pd(CH₃CN)₂Cl₂ (1) | XPhos (2.5) | Et₃N | 21 | 85 |

| 3 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(CH₃CN)₂Cl₂ (1) | XPhos (2.5) | Et₃N | 25 | 99 |

Data compiled from Lipshutz et al. (2011)[1] and Handa et al. (2022).[2]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is also amenable to micellar catalysis with this compound, enabling the synthesis of arylamines under mild conditions.[1][3]

Table 4: Buchwald-Hartwig Amination using this compound

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Morpholine | [(π-allyl)PdCl]₂ (0.5) | cBRIDP (2) | KOtBu | 20 | 98 |

| 2 | 1-Bromo-4-cyanobenzene | Aniline | [(π-allyl)PdCl]₂ (0.5) | cBRIDP (2) | KOtBu | 19 | 95 |

| 3 | 2-Bromonaphthalene | N-Methylaniline | [(π-allyl)PdCl]₂ (0.5) | cBRIDP (2) | KOtBu | 20 | 93 |

Data compiled from Lipshutz et al. (2011)[1] and Jiang et al. (2022).[3]

Negishi-like Coupling

Remarkably, even highly moisture-sensitive organozinc reagents can be generated in situ and utilized in Negishi-like couplings within the protective hydrophobic core of the this compound micelles.[4]

Table 5: Negishi-like Coupling using this compound

| Entry | Aryl Halide | Alkyl Halide | Catalyst (mol%) | Additive | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Iodopropane | Pd(Amphos)Cl₂ (1) | TMEDA | 24 | 85 |

| 2 | 3-Bromopyridine | 1-Iodohexane | Pd(Amphos)Cl₂ (1) | TMEDA | 48 | 78 |

| 3 | 4-Bromobenzonitrile | 2-Iodobutane | Pd(Amphos)Cl₂ (1) | TMEDA | 48 | 82 |

Data compiled from Sigma-Aldrich technical documentation.[4]

Experimental Protocols

The following are generalized experimental protocols for conducting palladium-catalyzed cross-coupling reactions in a this compound/water system. Researchers should note that optimal conditions may vary depending on the specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vial equipped with a magnetic stir bar are added the aryl bromide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%). The vial is sealed with a septum and purged with an inert gas (e.g., argon). A 2 wt % solution of this compound in deionized water is then added via syringe, followed by the addition of the base (e.g., triethylamine, 3.0 equiv). The reaction mixture is stirred vigorously at room temperature for the specified time. Upon completion, the reaction is diluted with brine and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Heck Coupling

In a reaction vial under an inert atmosphere, the aryl iodide (1.0 equiv) and the palladium catalyst (e.g., Pd[P(t-Bu)₃]₂, 2 mol%) are combined. A 5 wt % solution of this compound in water is added, followed by the alkene (1.5-2.0 equiv) and the base (e.g., triethylamine, 2.0-3.0 equiv). The mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by chromatography.

General Procedure for Sonogashira Coupling

A reaction vial is charged with the palladium precatalyst (e.g., Pd(CH₃CN)₂Cl₂, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%) under an inert atmosphere. A 3 wt % solution of this compound in water, the aryl bromide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (e.g., triethylamine, 2.0-3.0 equiv) are added sequentially. The reaction is stirred at room temperature for the required duration. After completion, the product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Under an inert atmosphere, the palladium precatalyst (e.g., [(π-allyl)PdCl]₂, 0.5 mol%), the ligand (e.g., cBRIDP, 2 mol%), the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., KOtBu, 1.5 equiv) are added to a reaction vial. A 2 wt % solution of this compound in water is then added. The reaction is stirred at room temperature or with gentle heating until completion. The mixture is then diluted with water and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the crude product is purified by chromatography.[5]

General Procedure for Negishi-like Coupling

In a flask under an inert atmosphere, zinc dust (3-5 equiv) is suspended in a 2 wt % solution of this compound in water. The palladium catalyst (e.g., Pd(Amphos)Cl₂, 1 mol%) and a stabilizing ligand for the organozinc species (e.g., TMEDA, 1.0-1.5 equiv) are added. The alkyl halide (1.2-1.5 equiv) is then added, and the mixture is stirred for a short period to allow for the in situ formation of the organozinc reagent. Finally, the aryl halide (1.0 equiv) is added, and the reaction is stirred at room temperature for 12-48 hours. Upon completion, the reaction is worked up by quenching with saturated aqueous ammonium (B1175870) chloride, followed by extraction with an organic solvent. The product is isolated after drying, concentration, and purification.

Conclusion

This compound has established itself as a powerful and versatile tool for enabling a wide array of palladium-catalyzed cross-coupling reactions in water. Its "designer" structure allows for the formation of stable nano-reactors that overcome the solubility issues of organic substrates in aqueous media, leading to efficient and environmentally benign transformations at room temperature. The simplified protocols and improved safety profile make this compound an attractive alternative to traditional organic solvents for researchers in academia and industry, particularly in the context of pharmaceutical and fine chemical synthesis. The continued exploration of this and other advanced surfactant systems promises to further expand the horizons of green chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]

- 5. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Amphiphilic Landscape: A Technical Guide to the Hydrophilic-Lipophilic Balance of TPGS-750-M

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical property of TPGS-750-M: its hydrophilic-lipophilic balance (HLB). Understanding the HLB of this non-ionic surfactant is paramount for its effective application in drug delivery systems, solubilization of poorly soluble active pharmaceutical ingredients (APIs), and various other formulation challenges. This document provides a comprehensive overview of the determined HLB values, detailed experimental and theoretical methodologies for its assessment, and visual representations of key concepts and workflows.

Quantitative Data Summary

The hydrophilic-lipophilic balance (HLB) is a crucial indicator of a surfactant's properties, influencing its emulsifying capacity, solubility, and interaction with different phases. The HLB value of this compound and its related compounds has been reported in the literature, providing a quantitative measure of its amphiphilicity.

| Surfactant | Reported HLB Value | Reference |

| This compound | 12.7 | [1] |

| Vitamin E TPGS (general) | 13.2 | [2][3][4] |

| TPGS-1000 | 13 | [5][6] |

Theoretical Calculation of HLB

The HLB value of a non-ionic surfactant like this compound can be estimated using established theoretical methods. These calculations provide a valuable starting point for formulation development.

Griffin's Method

Developed in 1949 and 1954, Griffin's method is a widely used approach for calculating the HLB of non-ionic surfactants.[7] The formula is based on the molecular weight of the hydrophilic portion of the molecule:

HLB = 20 * (Mh / M) [7]

Where:

-

Mh is the molecular mass of the hydrophilic portion (the polyethylene (B3416737) glycol chain).

-

M is the total molecular mass of the entire molecule.

For this compound, the hydrophilic portion is the methoxy (B1213986) polyethylene glycol (MPEG-750) chain, and the lipophilic portion is the α-tocopherol succinate (B1194679) moiety.

Davies' Method

In 1957, Davies proposed a method that calculates the HLB by assigning group numbers to various chemical groups within the surfactant molecule. This method offers the advantage of accounting for the contribution of different functional groups to the overall HLB.[7]

The formula is as follows:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

Specific group numbers for the ester and ether linkages, as well as the hydrocarbon chain of the tocopherol and the polyethylene glycol chain, would be required for this calculation.

Experimental Determination of HLB

Experimental methods provide a more accurate determination of the HLB value as they account for the actual behavior of the surfactant in a system.

Saponification Method

Given that this compound is an ester, the saponification method is a highly relevant and accurate experimental technique for determining its HLB value.[8][9] This method involves the hydrolysis of the ester bond using an alkali. The principle behind this method is that the saponification number is related to the lipophilic ester portion of the surfactant.

The formula used is:

HLB = 20 * (1 - S / A) [9]

Where:

-

S is the saponification number of the surfactant.

-

A is the acid number of the fatty acid portion (in this case, succinic acid linked to α-tocopherol).

This protocol outlines the general steps for determining the saponification number, which is a key parameter in calculating the HLB of an ester-based surfactant like this compound.

Materials:

-

This compound sample

-

0.5 N Alcoholic Potassium Hydroxide (KOH) solution

-

0.5 N Hydrochloric Acid (HCl) solution, standardized

-

Phenolphthalein (B1677637) indicator

-

Reflux apparatus

-

Burette

-

Pipettes

-

Erlenmeyer flasks

-

Heating mantle or water bath

Procedure:

-

Sample Preparation: Accurately weigh a specific amount (e.g., 1-2 grams) of the this compound sample into a 250 mL Erlenmeyer flask.

-

Saponification:

-

Add a precise volume (e.g., 25.0 mL) of 0.5 N alcoholic KOH solution to the flask containing the sample.

-

Connect the flask to a reflux condenser.

-

Heat the mixture to reflux for a specified period (e.g., 30-60 minutes) to ensure complete saponification.

-

-

Blank Determination: Simultaneously, prepare a blank by refluxing the same volume of 0.5 N alcoholic KOH solution without the this compound sample.

-

Titration:

-

After reflux, allow the flasks to cool to room temperature.

-

Add a few drops of phenolphthalein indicator to both the sample and blank flasks.

-

Titrate the excess KOH in both flasks with the standardized 0.5 N HCl solution until the pink color disappears.

-

-

Calculation of Saponification Number (S):

S = [(B - V) * N * 56.1] / W

Where:

-

B is the volume (mL) of HCl used for the blank titration.

-

V is the volume (mL) of HCl used for the sample titration.

-

N is the normality of the HCl solution.

-

56.1 is the molecular weight of KOH.

-

W is the weight (g) of the this compound sample.

-

-

Determination of Acid Number (A): The acid number of the lipophilic portion (α-tocopherol succinate) would need to be determined separately using a similar titration method without the saponification step.

-

HLB Calculation: Once the saponification number (S) and the acid number (A) are determined, the HLB can be calculated using the formula mentioned above.

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: The Hydrophilic-Lipophilic Balance (HLB) scale and the corresponding applications of surfactants.

Caption: Experimental workflow for determining the HLB of this compound via the saponification method.

References

- 1. Introducing Savie: A Biodegradable Surfactant Enabling Chemo- and Biocatalysis and Related Reactions in Recyclable Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin E TPGS as a molecular biomaterial for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and mechanistic study of a microemulsion containing vitamin E TPGS for the enhancement of oral absorption of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 8. pharmajournal.net [pharmajournal.net]

- 9. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]

Revolutionizing Aqueous Synthesis: A Technical Guide to TPGS-750-M in Sustainable Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quest for greener, more sustainable chemical processes has led to the development of innovative technologies that minimize environmental impact without compromising efficiency. Among these, the use of water as a reaction solvent stands as a paramount goal. This guide delves into the core of micellar catalysis, focusing on the second-generation designer surfactant, TPGS-750-M. This amphiphile has emerged as a powerful tool for conducting a wide array of organic transformations in aqueous media, offering a viable and often superior alternative to traditional organic solvents.

Introduction to this compound: A "Benign by Design" Surfactant

This compound is an environmentally benign surfactant specifically engineered for use in metal-catalyzed cross-coupling reactions and other organic transformations in water.[1][2] It is a diester composed of racemic α-tocopherol (Vitamin E), methoxy (B1213986) polyethylene (B3416737) glycol (MPEG-750), and a succinic acid linker.[1][2][3] This unique structure, featuring a lipophilic α-tocopherol moiety and a hydrophilic PEG-750-M chain, allows it to self-assemble into nanomicelles in water. These micelles act as nanoreactors, creating a hydrophobic environment within their core where organic substrates and catalysts can readily interact, thus overcoming the solubility issues that typically hinder organic reactions in water.[2][4]

The design of this compound aligns with the principles of green chemistry. Its components are safe and inexpensive, and only a small concentration is typically required for effective catalysis.[5] Furthermore, the surfactant and the aqueous phase can often be recovered and reused, minimizing waste.[5] Studies have also been conducted on its biodegradability and the sustainable management of wastewater streams, reinforcing its credentials as a green chemical technology.[6][7]

The Mechanism of Micellar Catalysis with this compound

The efficacy of this compound lies in its ability to form micelles that serve as localized reaction vessels. This process, known as micellar catalysis, concentrates reactants within the lipophilic core of the micelles, leading to reaction rates at room temperature that are competitive with those observed at elevated temperatures in organic solvents.[8]

Performance in Key Organic Transformations

This compound has demonstrated remarkable efficiency in a variety of palladium- and ruthenium-catalyzed reactions. Its performance is often equal or superior to the first-generation surfactant, PTS, and significantly better than the commercially available TPGS-1000.[2]

In both ring-closing and cross-metathesis reactions, this compound has been shown to provide yields that are comparable to or slightly better than those achieved with PTS.[2]

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Surfactant (wt%) | Yield (%) | Reference |

| Ring-Closing Metathesis | Diene | - | Grubbs' 2nd Gen. | This compound (2.5) | 95 | [2] |

| Cross-Metathesis | Olefin 5 | Methyl Vinyl Ketone | Grubbs' 2nd Gen. | This compound (2.5) | 74 (conversion) | [2] |

| Cross-Metathesis | Olefin 5 | Methyl Vinyl Ketone | PTS (2.5) | 64 (conversion) | [2] | |

| Cross-Metathesis | Olefin 5 | Methyl Vinyl Ketone | TPGS-1000 (2.5) | 35 (conversion) | [2] |

This compound facilitates a range of widely used palladium-catalyzed cross-coupling reactions at room temperature in water.

| Reaction Name | Aryl Halide | Coupling Partner | Catalyst | Surfactant (wt%) | Yield (%) | Reference |

| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid | Pd[P(t-Bu)₃]₂ | This compound (2) | >95 | |

| Heck | Aryl Iodide | Alkene | Pd[P(t-Bu)₃]₂ | This compound (5) | High | [2] |

| Sonogashira | Aryl Iodide | Alkyne | PdCl₂(dtbpf) | This compound (3) | 99 | [2] |

| Buchwald-Hartwig Amination | Aryl Bromide | Aniline | Pd₂(dba)₃ / ligand | This compound (2) | 98 | [2] |

| Negishi-like (in situ) | Aryl Bromide | Alkyl Halide + Zn | Pd(OAc)₂ / SPhos | This compound (2) | 85-95 | [2][8] |

A significant advantage of this compound is its compatibility with biocatalysts. The micelles can enhance the activity of enzymes, such as ketone reductases (KREDs), by sequestering substrates and products, thereby reducing enzyme inhibition.[9][10][11] This has been demonstrated in one-pot, multi-step syntheses combining transition metal catalysis with enzymatic reductions.[9]

| Process | Enzyme | Substrate | Medium | Conversion (%) | Time (h) | Reference |

| Ketone Reduction | KRED-EW-124 | Ketone precursor to chiral piperidinol | This compound/H₂O | 98 | 25 | [10] |

| Ketone Reduction | KRED-EW-124 | Ketone precursor to chiral piperidinol | 15% DMSO/H₂O | 80 | 25 | [10] |

Experimental Protocols

This protocol is a standard example of a cross-coupling reaction performed under micellar catalysis.

Detailed Steps:

-

Preparation of the Aqueous Phase: A 2 weight percent solution of this compound is prepared by dissolving the appropriate amount of the surfactant in deionized water with stirring.

-

Addition of Reagents: To the aqueous surfactant solution are added the aryl halide (1.0 equivalent), the boronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.5 equivalents).

-

Degassing: The reaction mixture is thoroughly degassed by sparging with an inert gas, such as argon, for 20-30 minutes to remove dissolved oxygen which can deactivate the palladium catalyst.

-

Catalyst Addition: The palladium catalyst (e.g., a pre-catalyst or a combination of a palladium source and a ligand) is added to the reaction mixture under an inert atmosphere.

-

Reaction: The mixture is stirred vigorously at room temperature. The high shear rate ensures efficient mixing and formation of the micellar nanoreactors.

-

Monitoring: The reaction is monitored for the disappearance of the starting materials using an appropriate analytical technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

-

Workup and Extraction: Once the reaction is complete, the product is extracted from the aqueous phase using a suitable organic solvent, such as ethyl acetate. The high water solubility of this compound ensures that it remains predominantly in the aqueous phase, allowing for its potential recycling.[8]

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by standard techniques such as column chromatography.

Conclusion and Future Outlook

This compound has established itself as a versatile and sustainable enabling technology for a broad spectrum of organic reactions in water. Its ability to form effective nanoreactors at low concentrations, coupled with its environmental compatibility, makes it an attractive alternative to traditional organic solvents in both academic and industrial settings. The demonstrated success in complex, multi-step chemoenzymatic sequences further broadens its applicability in the synthesis of pharmaceuticals and other fine chemicals. As the demand for greener chemical manufacturing continues to grow, the potential of this compound and similar designer surfactants to transform synthetic chemistry is undeniable. Future research will likely focus on expanding the scope of reactions amenable to this technology and further optimizing the recovery and reuse of the surfactant to enhance the overall sustainability of the process.

References

- 1. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | Amphiphile for Metal-Catalyzed Cross-Coupling | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistryforsustainability.org [chemistryforsustainability.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Group Research in Green Chemistry | Lipshutz Research Group - UC Santa Barbara [lipshutz.chem.ucsb.edu]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using TPGs-750-M

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing the designer surfactant TPGs-750-M. This technology offers a sustainable and efficient alternative to traditional organic solvents, enabling reactions to be performed in water under mild conditions.[1][2]

Introduction

This compound (dl-α-Tocopherol methoxypolyethylene glycol succinate) is a second-generation, environmentally benign surfactant designed for facilitating a wide range of metal-catalyzed cross-coupling reactions in water.[3][4][5] Composed of a lipophilic α-tocopherol (Vitamin E) moiety and a hydrophilic methoxypolyethylene glycol (MPEG-750) chain linked by succinic acid, this compound self-assembles into micelles in aqueous solutions.[1][2][6] These micelles act as nanoreactors, creating a hydrophobic environment that effectively solubilizes organic substrates and catalysts, thereby promoting high reaction rates and yields at room temperature.[3][7][8] The use of this compound in Suzuki-Miyaura reactions has been shown to be scalable, offering significant environmental and economic benefits by reducing the reliance on volatile organic solvents.[9][10][11]

Key Advantages of Using this compound

-

Sustainable Chemistry: Enables reactions in water, reducing the use of hazardous organic solvents.[9][11]

-

Mild Reaction Conditions: Many reactions can be performed at room temperature, reducing energy consumption.

-

High Yields: Often provides yields comparable to or exceeding those obtained in traditional organic solvents.[3][12]

-

Scalability: Protocols have been successfully implemented on a kilogram scale, demonstrating industrial applicability.[9][10][13]

-

Reduced Impurities: Can lead to a cleaner impurity profile, for instance by minimizing dehalogenation byproducts.[9][11]

Data Presentation: Reaction Parameters and Performance

The following tables summarize typical reaction conditions and outcomes for Suzuki-Miyaura cross-coupling reactions performed in aqueous solutions of this compound.

Table 1: General Suzuki-Miyaura Reaction Conditions.

| Parameter | Recommended Conditions | Notes |

| Solvent | 2 wt % this compound in Water | A 2 wt % solution is a common starting point.[14] |

| Catalyst | Pd(dtbpf)Cl₂ | Other palladium catalysts can also be effective. |

| Catalyst Loading | 1.5 mol % | Loading can be optimized for specific substrates.[9][11] |

| Base | K₃PO₄ | Triethylamine (Et₃N) is also commonly used. |

| Reactant Ratio | Aryl Halide (1.0 equiv), Boronic Acid/Ester (1.3 equiv) | An excess of the boron reagent is typical.[9] |

| Temperature | Room Temperature to 40 °C | Mild heating can increase the reaction rate.[9] |

| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the substrates. |

Table 2: Kilogram-Scale Suzuki-Miyaura Coupling for LSZ102 Synthesis. [9][10][11]

| Parameter | Value |

| Aryl Bromide | 1.0 equiv |

| Boronic Acid Ester | 1.3 equiv |

| Catalyst | 1.5 mol % |

| Base | K₃PO₄ (5 M aqueous solution) |

| Additive | LiBr (1.0 equiv) |

| Solvent | This compound (20 V) with Acetone (B3395972) (2 V) co-solvent |

| Temperature | 40 °C |

| Yield | 76% |

| Purity (HPLC) | 96% |

Experimental Protocols

General Protocol for a Laboratory-Scale Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general starting point and can be adapted for various substrates.

Materials:

-

Aryl halide (0.50 mmol, 1.0 equiv)

-

Arylboronic acid or ester (0.65 mmol, 1.3 equiv)

-

Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 0.0075 mmol, 1.5 mol %)

-

Base (e.g., K₃PO₄, 1.50 mmol, 3.0 equiv)

-

This compound solution (2 wt % in deionized water)

-

Reaction vessel (e.g., a 1-dram vial with a magnetic stir bar)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To the reaction vessel, add the aryl halide, arylboronic acid/ester, and the base.

-

Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.

-

Add the palladium catalyst to the vessel under a positive flow of the inert gas.

-

Using a syringe, add the 2 wt % this compound in water solution (e.g., 1.0 mL).

-

Stir the reaction mixture vigorously at the desired temperature (room temperature or heated).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, dilute the reaction mixture with brine and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography if necessary.

Kilogram-Scale Protocol for the Synthesis of LSZ102 Intermediate[10]

This protocol describes a scaled-up Suzuki-Miyaura reaction.

Materials:

-

Starting aryl bromide (1.0 equiv)

-

Boronic acid ester (1.3 equiv)

-

Palladium catalyst (1.5 mol %)

-

Lithium Bromide (LiBr) (1.0 equiv)

-

Potassium Phosphate (K₃PO₄) (as a 5 M aqueous solution)

-

This compound

-

Acetone

-

Water

-

Reaction vessel of appropriate size

Procedure:

-

Charge the reaction vessel with this compound (20 volumes).

-

Add the starting aryl bromide (1.0 equiv) and the boronic acid ester (1.3 equiv) at room temperature.

-

Add LiBr (1.0 equiv) and the palladium catalyst (1.5 mol %). This will form a beige suspension.

-

Add acetone (2 volumes) and warm the mixture to 40 °C, stirring for 15 minutes.

-

Add the 5 M aqueous solution of K₃PO₄ over 30 minutes.

-

Maintain the reaction at 40 °C and monitor for completion.

-

Upon completion, proceed with the appropriate workup and purification steps to isolate the product.

Visualizations

The following diagrams illustrate the workflow and conceptual basis of the Suzuki-Miyaura reaction in a this compound micellar system.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Caption: Conceptual diagram of a this compound micelle acting as a nanoreactor.

References

- 1. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | Amphiphile for Metal-Catalyzed Cross-Coupling | TargetMol [targetmol.com]

- 5. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A general kilogram scale protocol for Suzuki-Miyaura cross-coupling in water with this compound surfactant - OAK Open Access Archive [oak.novartis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

Application Notes and Protocols: TPGS-750-M Mediated Heck Coupling of Aryl Halides in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. However, traditional protocols often necessitate the use of high temperatures and organic solvents, posing environmental and safety concerns. This application note details a sustainable and efficient methodology for conducting the Heck coupling of aryl halides in an aqueous medium at room temperature. This is facilitated by the second-generation designer surfactant, TPGS-750-M.

This compound is an environmentally benign amphiphile composed of racemic α-tocopherol, MPEG-750, and a succinic acid linker.[1][2] In water, it self-assembles into nanomicelles, creating a lipophilic environment that effectively solubilizes organic substrates and catalysts, thereby enabling efficient cross-coupling reactions in a bulk aqueous phase.[3] This micellar catalysis approach offers numerous advantages, including mild reaction conditions, reduced catalyst loadings, and often improved yields compared to traditional methods.[4][5] The use of water as the solvent significantly enhances the green credentials of the Heck reaction, a critical consideration in both academic and industrial settings.

Reaction Principle

The this compound mediated Heck coupling proceeds via a palladium-catalyzed cycle within the hydrophobic core of the micelles. The surfactant's lipophilic α-tocopherol moiety forms the core, while the hydrophilic PEG-750-M chain extends into the aqueous phase. This microenvironment concentrates the water-insoluble aryl halide, olefin, and the palladium catalyst, facilitating the key steps of the catalytic cycle: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.

Data Presentation

The following table summarizes the results for the this compound mediated Heck coupling of various aryl iodides with acrylates and styrenes in water at room temperature.

| Entry | Aryl Iodide | Olefin | Product | Time (h) | Yield (%) |

| 1 | Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate | 4 | 95 |

| 2 | 4-Iodoanisole | n-Butyl acrylate | n-Butyl 4-methoxycinnamate | 6 | 92 |

| 3 | 4-Iodotoluene | n-Butyl acrylate | n-Butyl 4-methylcinnamate | 5 | 94 |

| 4 | Iodobenzene | Styrene | Stilbene | 12 | 85 |

| 5 | 4-Iodoanisole | Styrene | 4-Methoxystilbene | 12 | 88 |

Table 1: this compound mediated Heck coupling of aryl iodides with olefins.[5] Reactions were carried out using aryl iodide (1 equiv), olefin (2 equiv), triethylamine (B128534) (3 equiv), and Pd[P(t-Bu)3]2 (2 mol %) in a 5 wt % solution of this compound in water.[5]

Experimental Protocols

Materials and Equipment

-

Reactants: Aryl halide, olefin, triethylamine (Et3N)

-

Catalyst: Bis(tri-tert-butylphosphine)palladium(0) (Pd[P(t-Bu)3]2)

-

Surfactant: this compound

-

Solvent: Deionized water

-

Equipment: Reaction vials with magnetic stir bars, magnetic stir plate, standard glassware for workup and purification (separatory funnel, round-bottom flasks, rotary evaporator), column chromatography supplies (silica gel, solvents).

General Procedure for Heck Coupling

-

To a reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), the olefin (2.0 equiv), and the palladium catalyst, Pd[P(t-Bu)3]2 (0.02 equiv, 2 mol %).

-

Prepare a 5 wt % solution of this compound in deionized water.

-

To the reaction vial, add the 5 wt % aqueous this compound solution to achieve the desired concentration.

-

Add triethylamine (3.0 equiv) to the reaction mixture.

-

Seal the vial and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired product.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound mediated Heck coupling.

Heck Coupling Catalytic Cycle

Caption: Generalized catalytic cycle for the Heck coupling reaction.

Troubleshooting

-

Low Yield:

-

Ensure all reagents are pure and the catalyst is active.

-

Increase stirring speed to ensure efficient mixing within the micelles.

-

Degas the reaction mixture to remove oxygen, which can deactivate the catalyst.

-

-

Slow Reaction:

-

Slightly warming the reaction mixture (e.g., to 30-40 °C) may increase the reaction rate without compromising the "room temperature" advantage significantly.

-

Ensure the triethylamine is fresh and not carbonated.

-

-

Difficulty in Workup:

-

Emulsions may form during extraction due to the surfactant. Adding brine can help break up emulsions.

-

Conclusion

The use of this compound provides a robust and environmentally friendly platform for conducting Heck coupling reactions in water at room temperature. This methodology is particularly attractive for drug development and other applications where sustainability and mild reaction conditions are paramount. The straightforward protocol and high yields make it a valuable tool for synthetic chemists.

References

- 1. [PDF] this compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature. | Semantic Scholar [semanticscholar.org]

- 2. This compound: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Application of TPGS-750-M in Room Temperature Sonogashira Reactions: A Detailed Guide for Researchers

Introduction

The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, traditionally requires anhydrous organic solvents, elevated temperatures, and often a copper co-catalyst. The advent of micellar catalysis using "designer" surfactants has revolutionized this transformation, enabling it to proceed under mild, environmentally benign conditions. This application note details the use of the second-generation amphiphile, TPGS-750-M, for conducting Sonogashira reactions at room temperature in water. This compound, a diester of α-tocopherol, MPEG-750, and succinic acid, self-assembles into nanomicelles in water, creating a lipophilic environment where the cross-coupling reaction can efficiently occur.[1][2][3] This technology offers significant advantages in terms of cost, safety, environmental impact, and impurity profiles, making it highly attractive for academic research and industrial applications.[4]

Core Principle: Micellar Catalysis

This compound is an amphiphilic molecule with a lipophilic α-tocopherol moiety and a hydrophilic PEG-750-M chain, linked by succinic acid.[4] When dissolved in water at a sufficient concentration (typically 2-5 wt%), it spontaneously forms micelles. These micelles act as nanoreactors, encapsulating the water-insoluble organic substrates and the palladium catalyst within their lipophilic cores. This sequestration effect leads to a high local concentration of reactants, facilitating the reaction at ambient temperatures. The bulk solvent remains water, rendering the overall process "green."

Advantages of Using this compound in Sonogashira Reactions

-

Mild Reaction Conditions: Enables reactions to be performed at room temperature, avoiding the need for heating.[4]

-

Aqueous Medium: Utilizes water as the solvent, reducing reliance on volatile and often toxic organic solvents.[1][3]

-

Copper-Free Options: While not exclusively copper-free, many protocols in micellar media can be performed without a copper co-catalyst, mitigating concerns about copper contamination in the final product.

-

Enhanced Efficiency: this compound often provides equal or superior yields and faster reaction times compared to first-generation surfactants like PTS.[5]

-

Broad Substrate Scope: Amenable to a wide range of aryl halides and terminal alkynes.

-

Simplified Workup: Product isolation is typically achieved through simple extraction, and the aqueous phase containing the surfactant may be recyclable.[2]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for Sonogashira couplings performed using this compound in water at room temperature, as reported in the literature.

Table 1: Sonogashira Coupling of Various Aryl Halides and Alkynes

| Entry | Aryl Halide | Alkyne | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (1) | XPhos (2.5) | Pyrrolidine (B122466) | 12 | 95 |

| 2 | 4-Bromobenzonitrile | 1-Heptyne | Pd(CH₃CN)₂Cl₂ (1) | XPhos (2.5) | Pyrrolidine | 12 | 89 |

| 3 | 1-Iodonaphthalene | Trimethylsilylacetylene | Pd(CH₃CN)₂Cl₂ (1) | XPhos (2.5) | Pyrrolidine | 12 | 92 |

| 4 | 3-Iodopyridine | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (1) | XPhos (2.5) | Pyrrolidine | 12 | 88 |

Data synthesized from literature describing Sonogashira reactions in aqueous media with this compound.[1]

Experimental Protocols

General Protocol for a Room Temperature Sonogashira Coupling using this compound

This protocol is a representative example for the coupling of an aryl halide with a terminal alkyne.

Materials:

-

Aryl halide (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst: Dichloro(bisacetonitrile)palladium(II) [Pd(CH₃CN)₂Cl₂] (0.01 equiv)

-

Ligand: XPhos (0.025 equiv)

-

Base: Pyrrolidine (3.0 equiv)

-

Surfactant solution: 2 wt % this compound in deionized water

-

Reaction vial with a magnetic stir bar

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), Pd(CH₃CN)₂Cl₂ (1.3 mg, 0.005 mmol), and XPhos (6.2 mg, 0.013 mmol).[1]

-

Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.

-

Under a positive flow of the inert gas, add the 2 wt % this compound in water solution (e.g., 1.0 mL).

-

Add the aryl halide (if liquid), the terminal alkyne, and pyrrolidine via syringe.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), dilute the reaction mixture with brine or water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Visualizing the Process

Diagram 1: The Role of this compound Micelles in Sonogashira Coupling

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound:用于室温下水中有机金属化学反应的第二代两亲物 [sigmaaldrich.com]

- 5. “Designer”-Surfactant-Enabled Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for C-H Activation using Tpgs-750-M and Palladium Catalysts

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing palladium-catalyzed C-H activation reactions in an aqueous medium using the designer surfactant Tpgs-750-M. This technology, developed by the Lipshutz group, allows for these transformations to occur at room temperature, offering a more sustainable and environmentally benign alternative to traditional organic solvents.[1][2] The use of this compound facilitates the formation of micelles that act as nanoreactors, enabling high concentrations of reactants and catalysts within a lipophilic core, thus promoting efficient C-H functionalization.[1][2]

Overview of C-H Activation in this compound/Water

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of C-H bonds, minimizing the need for pre-functionalized starting materials. The application of this compound in water as a reaction medium for such transformations presents significant advantages in terms of cost, safety, and environmental impact. This system has been successfully applied to various C-H activation reactions, including the ortho-directed coupling of acrylate (B77674) and anilide derivatives, as well as the C-H arylation of aryl ureas with aromatic iodides.[1][3] A key feature of some of these reactions is the use of cationic palladium catalysts, which can be either commercially available or generated in situ.[1][3]

Quantitative Data Summary

The following table summarizes representative palladium-catalyzed C-H activation and related cross-coupling reactions performed in a this compound/water medium. These examples demonstrate the versatility and efficiency of this system.

| Reaction Type | Directing Group | Coupling Partner | Palladium Catalyst | Additives | Temp. | Yield (%) | Reference |

| Ortho-directed Olefination | Acrylate/Anilide | Acrylates | Cationic Palladium Catalyst | - | RT | Competitive with PTS | [1][3] |

| C-H Arylation | Aryl Urea (B33335) | Aromatic Iodides | In situ generated Cationic Pd | HBF₄ | RT | Matched PTS | [1][3] |

| Heck Coupling (for comparison) | - | Aryl Iodide | Pd[P(t-Bu)₃]₂ | Et₃N | RT | up to 99% | [1][3] |

| Suzuki-Miyaura (for comparison) | - | Aryl Bromide | Pd(dtbpf)Cl₂ | Et₃N | RT | up to 98% | [3] |

| Sonogashira (for comparison) | - | Aryl Bromide | Pd(CH₃CN)₂Cl₂ / XPhos | Et₃N | RT | up to 95% | [1] |

Experimental Protocols

The following are detailed protocols for performing palladium-catalyzed C-H activation reactions using this compound.

Materials and Reagents

-

This compound: Available from commercial suppliers. Prepare a 2 wt % solution in deionized water.

-

Palladium Catalysts: As specified in the protocols. These are often air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).

-

Substrates and Reagents: Aryl ureas, aromatic iodides, acrylates, anilides, and other reagents should be of high purity.

-

Solvents: Deionized water for the reaction medium. Organic solvents for extraction and chromatography.

-

Inert Atmosphere: A supply of argon or nitrogen gas.

General Protocol for C-H Arylation of Aryl Ureas

This protocol is adapted from the work of the Lipshutz group for the C-H arylation of aryl ureas with aromatic iodides in a this compound/water system.[1][3] This reaction necessitates the in situ generation of a cationic palladium species.[1][3]

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar, add the aryl urea (1.0 equiv.), the aromatic iodide (1.2 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add the 2 wt % this compound/water solution via syringe to achieve the desired concentration.

-

Add hydrofluoric acid (HBF₄, typically a 48% aqueous solution) to generate the cationic palladium species in situ. The exact amount should be optimized for the specific substrate.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Ortho-directed C-H Olefination

This protocol is a general guideline for the ortho-directed coupling of anilide or acrylate derivatives with acrylates, based on descriptions of similar reactions.[1][3]

Procedure:

-

To a reaction vessel under an inert atmosphere, add the anilide or acrylate derivative (1.0 equiv.), the acrylate coupling partner (1.5 equiv.), and a commercially available cationic palladium catalyst (e.g., --INVALID-LINK--₂, 2-5 mol%).

-

Add the 2 wt % this compound/water solution via syringe.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC, GC-MS, or LC-MS.

-

Once the reaction is complete, perform an aqueous workup by adding water and extracting with an organic solvent.

-

Dry the combined organic extracts, concentrate, and purify the product by flash chromatography.

Visualizations

Experimental Workflow

Caption: General workflow for Pd-catalyzed C-H arylation in this compound/water.

Proposed Catalytic Cycle for C-H Arylation

Caption: Proposed catalytic cycle for palladium-catalyzed C-H arylation.

References

Utilizing Tpgs-750-M for Olefin Metathesis in Water: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon double bonds with high efficiency and functional group tolerance.[1] Traditionally performed in organic solvents, there is a growing demand for greener and more sustainable chemical methodologies.[2][3] Micellar catalysis, utilizing surfactants to create nanoscale reaction vessels in water, offers an elegant solution to this challenge.[4] Tpgs-750-M, a second-generation, biodegradable amphiphile derived from vitamin E, has proven to be a highly effective surfactant for promoting a variety of metal-catalyzed cross-coupling reactions in water at room temperature, including olefin metathesis.[5][6][7][8][9]

This document provides detailed application notes and protocols for conducting olefin metathesis reactions in aqueous media using this compound.

The Role of this compound in Aqueous Olefin Metathesis

This compound is a diester composed of racemic α-tocopherol, methoxypolyethylene glycol (MPEG-750), and succinic acid.[5][6][7][8] In water, it self-assembles into micelles, forming a lipophilic core that can solubilize non-polar organic substrates and catalysts, while the hydrophilic exterior interfaces with the aqueous bulk. This micellar environment effectively mimics a traditional organic solvent on a nanoscale, allowing for high concentrations of reactants and catalysts within the micelle core, thus facilitating efficient catalysis.[5][10]

The use of this compound offers several advantages for olefin metathesis:

-

Green Chemistry: It enables reactions to be conducted in water, the most environmentally benign solvent.[3]

-

Mild Reaction Conditions: Reactions can often be performed at room temperature, reducing energy consumption.[11]

-

High Yields: this compound has been shown to provide yields comparable or even superior to those obtained with other surfactants or in traditional organic solvents.[5][11]

-

Broad Substrate Scope: It is compatible with a variety of olefin metathesis reactions, including ring-closing metathesis (RCM) and cross-metathesis (CM).[5][11]

-

Biodegradability: this compound is a biodegradable surfactant, further enhancing its environmental credentials.[2][3][10]

Data Presentation: Performance of this compound in Olefin Metathesis